Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate
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Overview
Description
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate is an organic compound with the molecular formula C13H18O6 It is known for its unique chemical structure, which includes both hydroxy and methoxy functional groups attached to a phenoxypropyl carbonate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate typically involves the reaction of ethyl chloroformate with 2-hydroxy-3-(2-methoxyphenoxy)propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ethyl 2-oxo-3-(2-methoxyphenoxy)propyl carbonate.
Reduction: Formation of ethyl 2-hydroxy-3-(2-hydroxyphenoxy)propyl carbonate.
Substitution: Formation of various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate can be compared with similar compounds such as:
Ranolazine: A compound with a similar phenoxypropyl structure but with additional functional groups that make it a potent anti-anginal agent.
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Shares a similar backbone but differs in the presence of a carbamate group instead of a carbonate group.
Properties
CAS No. |
85536-84-1 |
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Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbonate |
InChI |
InChI=1S/C13H18O6/c1-3-17-13(15)19-9-10(14)8-18-12-7-5-4-6-11(12)16-2/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
ZKZSUGZIEYWXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(COC1=CC=CC=C1OC)O |
Origin of Product |
United States |
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